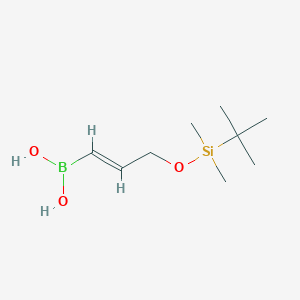

(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid

Descripción general

Descripción

(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid, or (E)-BDMSP, is an organoboronic acid used as an intermediate in organic synthesis. It is a versatile reagent that can be utilized in a variety of synthetic reactions and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, (E)-BDMSP has been studied for its potential applications in scientific research, such as in the development of novel therapeutic agents and as a reagent for the synthesis of peptides and other biomolecules.

Aplicaciones Científicas De Investigación

Application in Carboxylic Acid Activation

Carboxylic acids have been activated as their active esters using tert-butyl carbonates, an approach involving (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid derivatives. This method is significant for the efficient formation of benzotriazinonyl esters, which are intermediates in the synthesis of amides or peptides (Basel & Hassner, 2002).

Role in Oxyanion Analysis

The tert-butyldimethylsilyl derivatives of various oxyanions, including borate, have been synthesized and analyzed using gas chromatography and mass spectrometry. This technique is vital for environmental and biochemical analyses (Mawhinney, 1983).

Synthesis and Cycloadditions

1-[(tert-Butyldimethylsilyl)oxy] alkenyl isocyanates, related to (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid, have been synthesized for use in cycloadditions, yielding highly functionalized pyridines or uracil/thymine derivatives. These compounds are valuable in organic synthesis and medicinal chemistry (Tollenaere & Ghosez, 1998).

Boronic Acid Analogs and Hydrogen Bonding

Research on bulky m-terphenylboronic acids, which are closely related to (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid, has revealed their ability to form hydrogen-bonded carbene boronic acid adducts. This finding is important for understanding the stabilization mechanisms in boron chemistry (Guo et al., 2019).

Synthesis of Stereoisomeric α-Alkyl-β-Hydroxy Carboxylic Acids

Protocols utilizing tert-butyldimethylsilyl derivatives, akin to (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid, have been developed for deriving stereoisomeric α-alkyl-β-hydroxy carboxylic acids. This methodology is significant in stereoselective organic synthesis (Draanen et al., 1991).

Boronic Acid-Catalyzed Reactions

Boronic acids, including derivatives of (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid, have been utilized in catalyzing enantioselective aza-Michael additions. This showcases their versatility in catalysis and organic synthesis (Hashimoto et al., 2015).

Facilitation of Ribonucleoside Transport

Boronic acids have been identified to aid in the transport of ribonucleosides through lipid bilayers, a process relevant in cellular biology and pharmaceuticals (Westmark & Smith, 1996).

Propiedades

IUPAC Name |

[(E)-3-[tert-butyl(dimethyl)silyl]oxyprop-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21BO3Si/c1-9(2,3)14(4,5)13-8-6-7-10(11)12/h6-7,11-12H,8H2,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOUNRQWZVVAKC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCO[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CO[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid | |

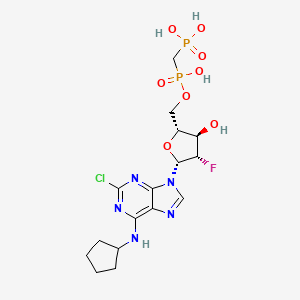

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

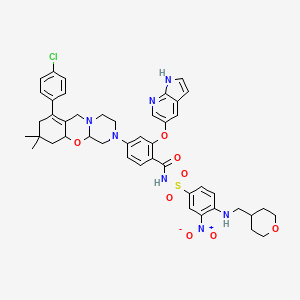

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)

![2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1460526.png)